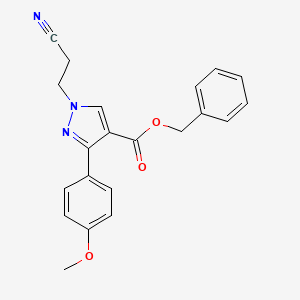![molecular formula C20H16N2O5 B5237108 (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)
(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid, also known as Furosemide, is a widely used diuretic drug that has been in clinical use for over 50 years. Furosemide is a potent loop diuretic that acts on the ascending limb of the loop of Henle in the nephron of the kidney. It is used to treat conditions such as congestive heart failure, liver cirrhosis, and kidney disease.
Mecanismo De Acción
(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid acts on the thick ascending limb of the loop of Henle by inhibiting the Na+/K+/2Cl- co-transporter. This leads to a decrease in the reabsorption of sodium, chloride, and water, resulting in increased urine output and decreased fluid retention.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including a decrease in blood pressure, a decrease in plasma volume, and an increase in potassium excretion. This compound also has a natriuretic effect, which means it increases the excretion of sodium in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid has several advantages in lab experiments, including its potency and specificity for the Na+/K+/2Cl- co-transporter. However, this compound has some limitations, including its short half-life and the potential for renal toxicity.
Direcciones Futuras
There are several future directions for the study of (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid, including the development of new derivatives with improved pharmacological properties. Additionally, this compound may have potential applications in the treatment of other conditions, such as hypertension and edema. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a potent loop diuretic that has been in clinical use for over 50 years. Its mechanism of action involves the inhibition of the Na+/K+/2Cl- co-transporter, resulting in increased urine output and decreased fluid retention. This compound has several advantages and limitations in lab experiments and has been extensively studied in the field of pharmacology. There are several future directions for the study of this compound, including the development of new derivatives with improved pharmacological properties and potential applications in the treatment of other conditions.
Métodos De Síntesis
The synthesis of (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid involves the reaction of 3-(2-furoyl)aminobenzoic acid with 4-aminophenylacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound.
Aplicaciones Científicas De Investigación
(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid has been extensively studied in the field of pharmacology and has been used as a tool to investigate the mechanisms of diuretic action. This compound has also been used in the study of the renin-angiotensin-aldosterone system, which is involved in the regulation of blood pressure and fluid balance.
Propiedades
IUPAC Name |
2-[4-[[3-(furan-2-carbonylamino)benzoyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18(24)11-13-6-8-15(9-7-13)21-19(25)14-3-1-4-16(12-14)22-20(26)17-5-2-10-27-17/h1-10,12H,11H2,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRGZMLDJFONBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)

![4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid](/img/structure/B5237052.png)
![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)

![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)

![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)
![methyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5237130.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)